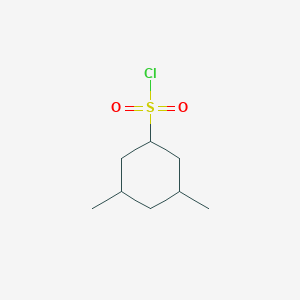

3,5-Dimethylcyclohexane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3,5-dimethylcyclohexane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTQLDPVPSEMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-Dimethylcyclohexane-1-sulfonyl chloride typically involves the chlorination of 3,5-dimethylcyclohexane-1-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

3,5-Dimethylcyclohexane-1-sulfonic acid+SOCl2→3,5-Dimethylcyclohexane-1-sulfonyl chloride+SO2+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

3,5-Dimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common reagents and conditions used in these reactions include bases (e.g., pyridine) for substitution reactions and reducing agents (e.g., LiAlH4) for reduction reactions. Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters .

Scientific Research Applications

3,5-Dimethylcyclohexane-1-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethyl)benzoyl chloride

- Structure : Aromatic benzoyl chloride with chloro (-Cl) and trifluoromethyl (-CF₃) substituents at positions 3 and 5, respectively.

- Functional Group : Benzoyl chloride (-COCl), a highly reactive acylating agent.

- Reactivity : Greater electrophilicity compared to sulfonyl chlorides due to electron-withdrawing -CF₃ and -Cl groups, accelerating nucleophilic acyl substitution. However, steric hindrance from -CF₃ may reduce accessibility .

- Safety: Limited hazard data available; benzoyl chlorides are generally corrosive and moisture-sensitive .

4-(Cyclohexylmethoxy)-3,5-dimethylbenzene-1-sulfonyl chloride

- Structure : Aromatic sulfonyl chloride with methyl (-CH₃) groups at positions 3 and 5 and a cyclohexylmethoxy (-OCH₂C₆H₁₁) substituent at position 3.

- Functional Group : Sulfonyl chloride (-SO₂Cl), similar to the target compound.

- Molecular Weight : 316.84 g/mol (C₁₅H₂₁ClO₃S) .

- Methyl groups at 3/5 positions may further modulate solubility and reactivity .

3,5-Dimethylcyclohexane-1-sulfonyl Chloride

- Structure : Cyclohexane-based sulfonyl chloride with methyl groups at 3/5 positions.

- Molecular Weight : Estimated at ~208.7 g/mol (C₈H₁₃ClO₂S).

- Reactivity: Cyclohexane’s chair conformation may enhance solubility in nonpolar solvents compared to planar aromatic analogs.

Comparative Data Table

Research Findings and Implications

- Solubility : Cyclohexane-based sulfonyl chlorides exhibit higher lipophilicity than aromatic analogs, favoring applications in hydrophobic matrices or lipid-based drug delivery systems.

- Synthetic Utility : The absence of electron-withdrawing groups in 3,5-dimethylcyclohexane-1-sulfonyl chloride may render it less reactive than 3-chloro-5-(trifluoromethyl)benzoyl chloride but more stable under ambient conditions.

Notes

- Further experimental studies are recommended to quantify reactivity, stability, and toxicity profiles.

- Diverse sources, including safety data sheets and structural databases, were utilized to ensure authoritative comparisons .

Biological Activity

3,5-Dimethylcyclohexane-1-sulfonyl chloride is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

3,5-Dimethylcyclohexane-1-sulfonyl chloride has the following chemical structure:

- IUPAC Name : 3,5-Dimethylcyclohexane-1-sulfonyl chloride

- Molecular Formula : C₈H₁₃ClO₂S

- CAS Number : 1343757-41-4

This compound features a cyclohexane ring with two methyl groups at positions 3 and 5, and a sulfonyl chloride functional group at position 1. The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of 3,5-Dimethylcyclohexane-1-sulfonyl chloride is largely attributed to its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to react with various nucleophiles, including amines and alcohols, which can lead to the formation of sulfonamide derivatives. These derivatives often exhibit significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of 3,5-Dimethylcyclohexane-1-sulfonyl chloride show potential as antimicrobial agents. A study demonstrated that certain sulfonamide derivatives synthesized from this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains of bacteria. The mechanism involves inhibition of bacterial enzymes critical for cell wall synthesis.

Study on Anticancer Properties

A notable study focused on the synthesis of sulfonamide derivatives from 3,5-Dimethylcyclohexane-1-sulfonyl chloride and their evaluation against various cancer cell lines. The results indicated that some derivatives exhibited potent cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC₅₀ values in the low micromolar range. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Derivative A | MCF-7 | 2.5 | Caspase activation |

| Derivative B | PC-3 | 3.0 | Apoptosis induction |

In Vivo Studies

In vivo studies have further validated the biological activity of derivatives derived from 3,5-Dimethylcyclohexane-1-sulfonyl chloride. For example, animal models treated with specific sulfonamide derivatives showed significant reduction in tumor size compared to control groups. These studies highlight the compound's potential as a lead structure for developing new anticancer therapies.

Synthesis Routes

The synthesis of 3,5-Dimethylcyclohexane-1-sulfonyl chloride typically involves:

- Formation of the Cyclohexane Ring : Starting from commercially available precursors.

- Sulfonylation Reaction : Utilizing chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.